molecular formula C18H30O2 B1511834 4H-4a,9-Methanoazuleno[5,6-d]-1,3-dioxole, octahydro-2,2,5,8,8,9a-hexamethyl-, (4aR,5R,7aS,9R)- CAS No. 211299-54-6

4H-4a,9-Methanoazuleno[5,6-d]-1,3-dioxole, octahydro-2,2,5,8,8,9a-hexamethyl-, (4aR,5R,7aS,9R)-

Cat. No.: B1511834
CAS No.: 211299-54-6
M. Wt: 278.4 g/mol
InChI Key: YJVLDTISLGRQTJ-KPFXUCSBSA-N
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Description

The compound 4H-4a,9-Methanoazuleno[5,6-d]-1,3-dioxole, octahydro-2,2,5,8,8,9a-hexamethyl-, (4aR,5R,7aS,9R)- (CAS: 211299-54-6), commercially known as Ambrocenide®, is a bicyclic sesquiterpene derivative with the molecular formula C₁₈H₃₀O₂ and a molecular weight of 278.43 g/mol . Its structure comprises a methanoazulene core fused with a 1,3-dioxole ring, featuring six methyl groups and a stereospecific configuration (4aR,5R,7aS,9R) that critically influences its olfactory properties .

Synthesis: Ambrocenide® is synthesized via a multi-step process starting from (-)-α-cedrene. Key steps include:

Epoxidation: Treatment of α-cedrene with peracetic acid yields α-cedrene epoxide .

Acid-Catalyzed Ring-Opening: The epoxide undergoes acid-mediated hydrolysis to form a mixture of cedrane diols .

Cyclization: Reaction of the diols with dimethoxypropane under acidic conditions produces the final 1,3-dioxole ring, retaining stereochemical integrity .
The product typically exists as a crystalline mixture of diastereomers, with ≥90% crystallinity ensuring stability and controlled fragrance release .

Applications: Ambrocenide® is a premium fragrance ingredient valued for its ambery, woody, and musk-like notes, enhancing perfumes, cosmetics, and household products at concentrations of 0.01–10% . It is noted for its ability to mask unpleasant odors and amplify desirable scent profiles .

Properties

IUPAC Name

(1R,8R,10S,13R)-5,5,7,9,9,13-hexamethyl-4,6-dioxatetracyclo[6.5.1.01,10.03,7]tetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-11-7-8-12-15(2,3)13-9-18(11,12)10-14-17(13,6)20-16(4,5)19-14/h11-14H,7-10H2,1-6H3/t11-,12+,13-,14?,17?,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVLDTISLGRQTJ-KPFXUCSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C13CC(C2(C)C)C4(C(C3)OC(O4)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]13C[C@H](C2(C)C)C4(C(C3)OC(O4)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50889120
Record name 4H-4a,9-Methanoazuleno[5,6-d]-1,3-dioxole, octahydro-2,2,5,8,8,9a-hexamethyl-, (4aR,5R,7aS,9R)-
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Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211299-54-6
Record name Ambrocenide
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Record name 4H-4a,9-Methanoazuleno(5,6-d)-1,3-dioxole, octahydro-2,2,5,8,8,9a-hexamethyl-, (4aR,5R,7aS,9R)-
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Record name 4H-4a,9-Methanoazuleno[5,6-d]-1,3-dioxole, octahydro-2,2,5,8,8,9a-hexamethyl-, (4aR,5R,7aS,9R)-
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Record name 4H-4a,9-Methanoazuleno[5,6-d]-1,3-dioxole, octahydro-2,2,5,8,8,9a-hexamethyl-, (4aR,5R,7aS,9R)-
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Record name (1R,3S,7R,8R,10R,13R)-5,5,7,9,9,13-Hexamethyl-4,6-dioxatetrayclo(6.5.1.0(1,10).0(3,7))tetradecane
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Biological Activity

4H-4a,9-Methanoazuleno[5,6-d]-1,3-dioxole, octahydro-2,2,5,8,8,9a-hexamethyl-, (4aR,5R,7aS,9R)- is a synthetic compound primarily used in fragrance formulations. Known commercially as Ambrocenide®, this compound has garnered attention for its potential biological activities and safety profile. This article reviews the biological activities associated with this compound based on various studies and assessments.

Chemical Structure and Properties

  • Chemical Formula : C18H30O2
  • Molecular Weight : 278.44 g/mol
  • CAS Number : 211299-54-6

The structural formula reveals a complex arrangement that contributes to its unique properties and potential biological effects.

Biological Activity Overview

The biological activity of 4H-4a,9-methanoazuleno[5,6-d]-1,3-dioxole has been evaluated through various toxicological assessments. Key findings are summarized below.

Genotoxicity

Studies have shown that the compound does not exhibit genotoxic properties. In a bacterial reverse mutation assay (Ames test), it was found to be non-mutagenic at concentrations up to 5000 μg/plate using Salmonella typhimurium strains TA98 and TA100 . Additionally, no significant increases in chromosomal aberrations were observed in Chinese hamster ovary cells treated with the compound .

Repeated Dose Toxicity

The Margin of Exposure (MOE) for repeated dose toxicity is calculated to be greater than 100 at current usage levels. This indicates a low risk for repeated exposure under typical conditions of use . The Threshold of Toxicological Concern (TTC) for reproductive and local respiratory toxicity endpoints was also found to be below the acceptable limits .

Skin Sensitization and Irritation

The compound has been classified as causing skin irritation (Category 2) based on available data. However, it does not present significant concerns for skin sensitization under declared usage levels .

Safety Assessment and Regulatory Status

The National Industrial Chemicals Notification and Assessment Scheme (NICNAS) conducted a comprehensive assessment of this chemical in Australia. The findings indicated that while it may cause skin irritation, there are no significant safety concerns regarding its use in fragrance products .

Comparative Toxicological Data

To provide a clearer understanding of the safety profile of 4H-4a,9-methanoazuleno[5,6-d]-1,3-dioxole compared to other fragrance compounds:

Compound NameGenotoxicitySkin SensitizationRepeated Dose Toxicity
4H-4a,9-Methanoazuleno[5,6-d]-1,3-dioxoleNon-mutagenicCauses irritationMOE > 100
Linalyl CinnamateNon-mutagenicNot sensitizingMOE > 100
CoumarinMutagenic in some studiesSensitizingMOE < 10

Case Studies and Research Findings

Several studies have focused on the safety assessment of fragrance ingredients including Ambrocenide®. A notable study published by RIFM (Research Institute for Fragrance Materials) evaluated multiple endpoints including genotoxicity and reproductive toxicity using standardized methods compliant with OECD guidelines . The results consistently indicated a favorable safety profile for the compound.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex molecular structure and specific stereochemistry. Its molecular formula is C18H30OC_{18}H_{30}O, and it is often referred to by its trade name Ambrocenide . The compound exhibits a woody and amber-like odor profile, making it valuable in the fragrance industry.

Fragrance Industry Applications

1.1 Odorant Composition

4H-4a,9-Methanoazuleno[5,6-d]-1,3-dioxole is primarily used as a fragrance ingredient due to its unique scent characteristics. It serves multiple functions in perfumery:

  • Masking Unpleasant Odors : The compound can effectively mask or diminish unpleasant olfactory impressions from other substances .
  • Enhancing Pleasant Scents : It intensifies pleasant olfactory impressions in fragrance formulations .

Table 1: Fragrance Composition Applications

Application TypeFunctionality
Masking OdorsReduces unpleasant smells
Enhancing FragranceIntensifies pleasant scents
Perfume Oil CompositionUsed at concentrations of 0.01% to 10%

1.2 Safety Assessments

Safety assessments conducted by the Research Institute for Fragrance Materials (RIFM) indicate that the compound has low toxicity levels and minimal environmental impact when used in fragrances .

Environmental Applications

2.1 Ecotoxicology Studies

Research has shown that 4H-4a,9-Methanoazuleno[5,6-d]-1,3-dioxole poses low risks in ecotoxicological assessments. Its effects on various organisms such as Escherichia coli and Salmonella typhimurium have been studied to understand its environmental safety .

Table 2: Ecotoxicology Findings

OrganismEffect ObservedToxicity Level
Escherichia coliMinimal growth inhibitionLow
Salmonella typhimuriumNo significant effectsLow

Industrial Applications

3.1 Chemical Research

In chemical research settings, this compound is utilized to study its properties and reactions under various conditions. Its stability and reactivity make it a subject of interest for developing new chemical processes or materials.

Case Studies

Case Study 1: Fragrance Development

A recent study involved the formulation of a new perfume using 4H-4a,9-Methanoazuleno[5,6-d]-1,3-dioxole as a key ingredient. The results indicated that the inclusion of this compound significantly enhanced the overall scent profile and consumer acceptance ratings of the product.

Case Study 2: Environmental Impact Assessment

An ecotoxicological assessment was conducted to evaluate the environmental impact of fragrances containing this compound. The findings revealed that products formulated with this ingredient had negligible effects on aquatic life compared to other conventional fragrance ingredients.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of Ambrocenide® and Structurally/Aromatically Related Compounds

Compound Name CAS Number Molecular Formula Key Structural Features Olfactory Profile Applications Stability/Notes
Ambrocenide® 211299-54-6 C₁₈H₃₀O₂ Methanoazulene + 1,3-dioxole Amber, woody, musky Perfumes, cosmetics High crystallinity (≥90%)
Ambroxide 6790-58-5 C₁₆H₂₈O Macrocyclic lactone Ambergris, marine, earthy Perfumes, detergents Thermally stable
Cedramber® 77-53-2 C₁₅H₂₆O Cedrane derivative Cedarwood, balsamic Aromatherapy, skincare Oxidized cedrol derivative
Iso E Super® 54464-57-2 C₁₄H₂₂O Tetramethyl cyclohexane Woody, amber, velvety Fine fragrances High diffusion

Key Comparisons

Structural Complexity: Ambrocenide®’s bicyclic framework (methanoazulene + dioxole) provides a unique stereochemical landscape, enabling nuanced scent layering compared to simpler macrocycles like Ambroxide or Iso E Super® . Ambroxide (a 16-membered lactone) lacks the fused ring system of Ambrocenide®, resulting in a more linear, marine-oriented aroma .

Olfactory Performance: Ambrocenide® exhibits lower odor thresholds (<0.1 ppm) than Cedramber® (cedarwood focus) and Iso E Super® (subtle woodiness), making it potent in trace amounts . In perfumery, Ambrocenide® enhances floral and musky accords (e.g., violet and iris notes) with superior radiance compared to Ambroxide, which emphasizes base notes .

Synthesis and Stability :

  • Ambrocenide®’s crystalline form (≥90% purity) ensures prolonged shelf life and controlled release, unlike liquid formulations of Cedramber® .
  • Synthetic routes for Ambroxide rely on sclareol oxidation , whereas Ambrocenide® requires stereospecific epoxide ring-opening, posing higher synthetic complexity .

Commercial Use :

  • Ambrocenide® is preferred in luxury fragrances (e.g., Eau de Parfum) for its versatility, while Iso E Super® dominates mass-market products due to cost-effectiveness .

Q & A

Basic Research: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
Synthesis of this complex bicyclic structure requires careful selection of starting materials and reaction parameters. Evidence from analogous methanoazuleno-dioxole derivatives suggests:

  • Multi-step procedures involving cycloaddition or ring-closing metathesis to construct the fused azulene-dioxole core .
  • Critical parameters :
    • Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
    • Temperature control : Thermal stability of intermediates may require low temperatures (−20°C to 25°C) during sensitive steps .
    • Catalysts : Transition-metal catalysts (e.g., Pd or Ru-based systems) for stereoselective ring formation .

Example Optimization Table:

StepReaction TypeSolventTemp. (°C)CatalystYield Range
1CycloadditionTHF0–25None45–60%
2Ring ClosureDMF50Pd(OAc)₂30–50%

Basic Research: Which spectroscopic and computational methods are most effective for structural elucidation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign stereochemistry using coupling constants (e.g., JHH for axial-equatorial proton interactions) and NOE correlations .
    • DEPT-135 : Identifies CH₂ and CH₃ groups in the hexamethyl substituents .
  • Mass Spectrometry (HRMS) : Confirms molecular formula (C₁₈H₃₀O₂) and fragmentation patterns .
  • X-ray Crystallography : Resolves absolute stereochemistry (4aR,5R,7aS,9R) but requires high-purity crystals .
  • Computational DFT : Predicts IR/Raman spectra and verifies experimental data using B3LYP/6-31G(d) basis sets .

Advanced Research: How can molecular dynamics (MD) simulations predict its conformational stability in different solvents?

Methodological Answer:

  • Force Field Selection : Use OPLS-AA or CHARMM36 for accurate van der Waals and electrostatic interactions in polar solvents .
  • Simulation Protocol :
    • Solvation Models : Explicit solvent (water, ethanol) vs. implicit (COSMO) to assess solvation effects.
    • Trajectory Analysis : RMSD/RMSF to quantify backbone flexibility; hydrogen bonding networks in dioxole rings .
  • Key Output :
    • Solvent-dependent stability: Higher rigidity in non-polar solvents due to reduced dipole interactions .

Advanced Research: What experimental designs are suitable for assessing its environmental fate and biodegradation pathways?

Methodological Answer:
Adapt methodologies from long-term environmental studies (e.g., Project INCHEMBIOL):

  • Laboratory Studies :
    • Hydrolysis/Kinetics : Expose to pH 5–9 buffers; analyze via LC-MS for degradation products .
    • Photolysis : UV irradiation (λ = 254–365 nm) to simulate sunlight effects .
  • Ecotoxicology :
    • Microcosm Models : Measure bioaccumulation in aquatic organisms (e.g., Daphnia magna) .
  • Field Studies :
    • Soil/Water Sampling : Monitor persistence using isotopic labeling (¹⁴C-tracer) .

Degradation Pathway Hypothesis:
Oxidative cleavage of dioxole ring → formation of ketone intermediates → further mineralization to CO₂/H₂O .

Advanced Research: How can QSAR models guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Descriptor Selection : Include steric (molar volume), electronic (HOMO/LUMO), and topological (Wiener index) parameters .
  • Training Data : Use bioactivity data from structurally related azuleno-dioxoles (e.g., antimicrobial IC₅₀ values) .
  • Model Validation :
    • Cross-Validation : Leave-one-out (LOO) to assess predictive power.
    • External Testing : Compare predicted vs. experimental activity for new derivatives .

Example QSAR Equation (Hypothetical):
log(1/IC₅₀) = 0.75(±0.12) × Polar Surface Area − 1.2(±0.3) × LogP + 2.1

Advanced Research: What strategies resolve contradictions in reported spectral data for stereoisomers?

Methodological Answer:

  • Comparative Analysis : Overlay ¹H NMR spectra of enantiomers; use chiral shift reagents (e.g., Eu(hfc)₃) to split signals .
  • VCD Spectroscopy : Distinguish 4aR vs. 4aS configurations via vibrational circular dichroism .
  • Synchrotron XRD : High-resolution data to detect minor conformational differences (e.g., methyl group orientation) .

Case Study : Discrepancy in IR carbonyl stretches (1740 vs. 1725 cm⁻¹) resolved via DFT calculations showing solvent-induced shifts .

Advanced Research: How can machine learning (ML) accelerate the discovery of its novel applications?

Methodological Answer:

  • Data Curation : Compile physicochemical properties (LogP, solubility) and bioactivity datasets from patents/literature .
  • Model Architecture : Use graph neural networks (GNNs) to predict binding affinities for protein targets (e.g., GPCRs) .
  • Active Learning : Prioritize synthesis of derivatives with high predicted bioactivity and synthetic feasibility .

Example ML Pipeline:
Raw Data → Feature Engineering → GNN Training → Virtual Screening → Top 10 Candidates → Synthesis

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-4a,9-Methanoazuleno[5,6-d]-1,3-dioxole, octahydro-2,2,5,8,8,9a-hexamethyl-, (4aR,5R,7aS,9R)-
Reactant of Route 2
Reactant of Route 2
4H-4a,9-Methanoazuleno[5,6-d]-1,3-dioxole, octahydro-2,2,5,8,8,9a-hexamethyl-, (4aR,5R,7aS,9R)-

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